molecular formula C22H26N4O3S2 B3011197 (3r,5r,7r)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide CAS No. 896022-24-5

(3r,5r,7r)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B3011197
CAS No.: 896022-24-5
M. Wt: 458.6
InChI Key: WXZYWEUZAQQVQC-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6. The purity is usually 95%.
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Biological Activity

The compound (3r,5r,7r)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes an adamantane core, a thiadiazole ring, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityTarget
Thiadiazole derivativeBactericidalGram-positive bacteria
Methoxyphenyl derivativeAntifungalFungal cell membrane

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have reported IC50 values indicating cytotoxicity against several cancer cell lines.

Cell LineIC50 (μM)Mechanism
HeLa5.4Apoptosis induction
MCF-78.2Cell cycle arrest

Enzyme Inhibition

The compound has been investigated for its ability to inhibit monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Inhibitors of MAO are valuable in treating depression and anxiety disorders.

CompoundMAO-A Inhibition IC50 (μM)
Test Compound0.060 ± 0.002
Reference Compound0.241 ± 0.011

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The thiadiazole moiety is known to interact with enzyme active sites, leading to decreased enzymatic function.
  • Induction of Oxidative Stress : Some studies suggest that the compound may increase reactive oxygen species (ROS) levels in target cells, promoting apoptosis.
  • Interference with Cellular Signaling Pathways : The compound may modulate pathways involved in cell growth and survival.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant growth inhibition compared to control groups.
  • Antimicrobial Efficacy : Another research project tested the compound against clinical isolates of resistant bacterial strains, showing promising results in inhibiting growth.

Properties

IUPAC Name

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-29-17-4-2-3-16(8-17)23-18(27)12-30-21-26-25-20(31-21)24-19(28)22-9-13-5-14(10-22)7-15(6-13)11-22/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZYWEUZAQQVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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